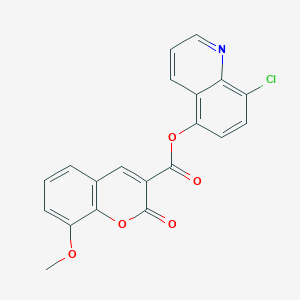

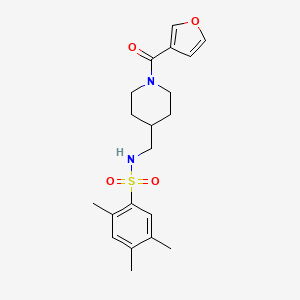

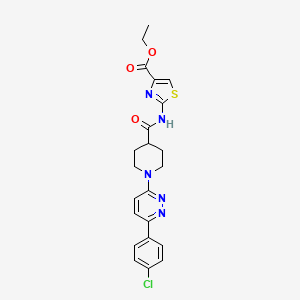

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

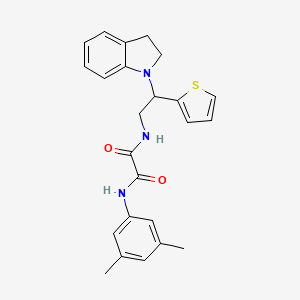

The compound “8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic molecule that contains a chromene and a quinoline moiety . Chromenes are a class of heterocyclic compounds with versatile biological profiles, simple structure, and mild adverse effects . Quinolines, on the other hand, are aromatic compounds with a two-ring structure, consisting of a benzene ring fused to a pyridine ring.

Molecular Structure Analysis

Chromenes have a bicyclic structure containing a benzene ring fused to a pyran ring . The name chromene applies to both the 2H- and 4H-form of the molecule . Quinolines, as mentioned earlier, have a two-ring structure with a benzene ring fused to a pyridine ring.Chemical Reactions Analysis

Chromenes have been found to exhibit various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities are often a result of the chromene’s interaction with biological targets, leading to a variety of chemical reactions.Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science

Synthesis and Computational Studies :The synthesis of novel heteroannulated chromone derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), involves DBU catalyzed condensation reactions. These synthetic processes are crucial for developing new materials and compounds with potential applications in drug design and material science. Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, electronic structure, and optical properties of these compounds, suggesting their potential in nonlinear optical (NLO) applications and electronic devices (Halim & Ibrahim, 2017).

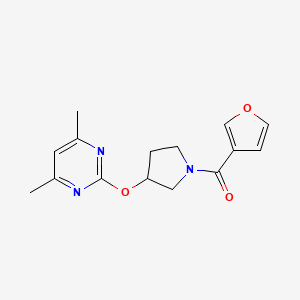

Photoluminescence Properties :The synthesis of 8-hydroxyquinoline Schiff base derivatives and their metal complexes highlights the importance of such compounds in photoluminescence. These compounds exhibit fluorescence properties that can be applied in sensing, imaging, and light-emitting devices. The structural variations in these derivatives can lead to different photophysical behaviors, making them valuable for various applications in material science (Wang et al., 2012).

Potential Biological Activities

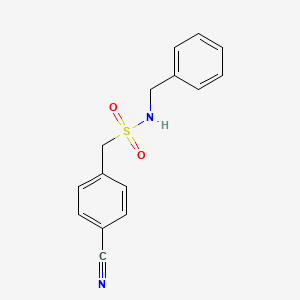

Antimicrobial Activities :Research on quinoline-containing compounds, such as fluoroquinolone-based thiazolidinones, demonstrates significant antimicrobial activities against various bacterial strains. These studies are foundational for developing new antibacterial agents, showcasing the potential of quinoline derivatives in addressing resistance issues in microbial infections (Patel & Patel, 2010).

Metal Ion Sensing and Extraction :Quinoline derivatives are also explored for their ability to bind and detect metal ions. The use of 8-hydroxyquinoline as a photometric reagent for the simultaneous determination of metals like aluminium, iron, copper, titanium, and nickel emphasizes the role of such compounds in environmental monitoring and analytical chemistry. These applications are critical for tracking pollution, ensuring food safety, and developing new methods for metal recovery and recycling (Blanco et al., 1989).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(8-chloroquinolin-5-yl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO5/c1-25-16-6-2-4-11-10-13(20(24)27-18(11)16)19(23)26-15-8-7-14(21)17-12(15)5-3-9-22-17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRMWTKZFUCZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=C4C=CC=NC4=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)

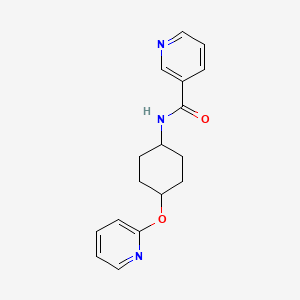

![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)